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1.0 Introduction Isoliquiritin apioside (ISLA) is a flavonoid compound isolated from Glycyrrhizae radix

(licorice) rhizome. Recent research demonstrates that ISLA possesses significant anti-metastatic and anti-

angiogenic properties without exhibiting cytotoxicity at effective concentrations. It effectively suppresses the

invasiveness of malignant cancer cells and impairs key signaling pathways involved in metastasis and

angiogenesis, including MAPK, NF-κB, and HIF-1α [1] [2] [3].

2.0 Key Findings and Quantitative Data The anti-metastatic efficacy of ISLA has been characterized

through various in vitro and in ovo models. The tables below summarize the key quantitative findings from

these studies.

Table 1: Summary of ISLA's Effects on Cancer Cell Metastatic Behaviors (HT1080 Cell Line)

Assay Type
Inducing
Agent

ISLA
Concentration

Observed Effect Key Molecular Changes

Scratch-
wound

Migration

Not
specified

Up to 100 µM Efficient suppression of
migration [1]

Not specified

Transwell

Migration

Not

specified

Up to 100 µM Efficient suppression of

migration [1]

Not specified
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Assay Type
Inducing
Agent

ISLA
Concentration

Observed Effect Key Molecular Changes

Transwell

Invasion

Not

specified

Up to 100 µM Efficient suppression of

invasion [1]

Not specified

3D Spheroid

Invasion

Not

specified

Up to 100 µM Efficient suppression of

invasion [1]

Not specified

MMP Activity PMA (20

nM)

Not specified Significant decrease in

MMP-2 and MMP-9
activity [1]

Suppression of PMA-

induced MAPK & NF-κB
activation [1]

Table 2: Summary of ISLA's Anti-Angiogenic Effects

Experimental
Model

Cell Type /
Assay

ISLA
Concentration

Observed Effect
Key
Molecular
Changes

Pro-angiogenic
Factor

Production

HT1080 cells
(Normoxia &

Hypoxia)

Not specified Reduced production of
MMP-9, Placental Growth

Factor (PlGF), and VEGF
[1]

Impairment of
the HIF-1α

pathway [1]

Cell Migration HUVECs
(Transwell)

Not specified Significantly reduced
migration ability [1]

Not specified

Tube Formation HUVECs Not specified Significantly reduced ability
to form tube-like structures

[1]

Not specified

Vessel

Formation

Chick

Chorioallantoic
Membrane (CAM)

Not specified Significant suppression of

vessel formation, with or
without exogenous VEGF

[1]

Not specified

Cytotoxicity HT1080 &

HUVECs

Up to 100 µM No effect on cell

proliferation/viability [1]

Not applicable
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3.0 Mechanism of Action: Signaling Pathways ISLA exerts its anti-metastatic and anti-angiogenic effects

by targeting multiple critical signaling hubs. The diagram below illustrates the integrated signaling pathways

modulated by ISLA.

ISLA-Targeted Signaling Pathways
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Diagram 1: ISLA inhibits metastasis and angiogenesis by targeting multiple signaling pathways. ISLA (blue

node) suppresses PMA-induced activation of the MAPK and NF-κB pathways, and impairs the hypoxia-

induced HIF-1α pathway. This leads to reduced activity and production of MMPs and pro-angiogenic

factors, ultimately inhibiting key steps in metastasis and angiogenesis (red endpoints).

4.0 Experimental Protocols This section outlines the general methodologies used to characterize ISLA's

anti-metastatic activity, based on the information available from the literature [1].
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4.1 Cell Culture and Treatment

Cell Lines: Human fibrosarcoma HT1080 cells and Human Umbilical Vein Endothelial Cells
(HUVECs).

Culture Conditions:
HT1080 cells: Maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum

(FBS) and penicillin/streptomycin.
HUVECs: Maintained in Endothelial Cell Growth Medium-2 (EGM-2) and used between

passages 3-8.
ISLA Preparation: ISLA (≥98% purity) is dissolved in 100% DMSO to make a 100 mM stock solution.

This stock is then diluted in culture medium to the desired working concentration (e.g., up to 100 µM).
A DMSO vehicle control should be included in all experiments.

Cytotoxicity Testing: Cell viability is assessed using assays like the Cell Counting Kit-8 (CCK-8)
after 48 hours of ISLA treatment to ensure observed effects are not due to cytotoxicity.

4.2 Key Anti-Metastasis and Anti-Angiogenesis Assays

Scratch-Wound Migration Assay:
Grow HT1080 cells to confluence in a culture plate.

Create a scratch ("wound") in the cell monolayer using a sterile pipette tip.
Wash away detached cells and add fresh medium containing ISLA.

Monitor and image cell migration into the wound area over time (e.g., 0, 12, 24 hours).
Quantify the percentage of wound closure compared to control.

Transwell Migration and Invasion Assay:
Migration: Place HT1080 or HUVEC cells in serum-free medium in the upper chamber of a

Transwell insert. Place medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.
Add ISLA to the upper chamber.

Invasion: Coat the Transwell membrane with Matrigel (a basement membrane matrix) before
seeding cells to simulate invasive through the extracellular matrix.

Incubate to allow cells to migrate/invade. Then, fix, stain, and count the cells that have moved
to the lower side of the membrane.

Gelatin Zymography for MMP Activity:
Treat HT1080 cells with ISLA in serum-free medium for 12 hours, then stimulate with PMA (e.g.,

20 nM) for 24 hours.
Collect the culture supernatant and separate proteins via SDS-PAGE in a gel containing 0.1%

gelatin.
After electrophoresis, renature the enzymes in the gel and incubate in activation buffer at 37°C.

Stain the gel with Coomassie Blue. Proteolytic activity of MMPs (like MMP-2 and MMP-9)
appears as clear bands against a blue background.

Tube Formation Assay (for Angiogenesis):
Coat a culture plate with growth factor-reduced Matrigel and allow it to polymerize.
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Seed HUVECs on the Matrigel surface in medium containing ISLA.

Incubate for several hours and observe under a microscope.
Quantify the formation of tube-like structures by measuring total tube length, number of

branches, or enclosed areas.
Chick Chorioallantoic Membrane (CAM) Assay:

Use fertilized chicken eggs and allow development until day 8.
Apply a filter disk containing ISLA, with or without VEGF, onto the CAM.

After incubation, observe the CAM under a microscope and quantify vessel density and
branching in the treated area compared to control.
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To cite this document: Smolecule. [Application Notes: Isoliquiritin Apioside (ISLA) as an Anti-

Metastatic Agent]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b626118#isoliquiritin-apioside-anti-metastasis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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